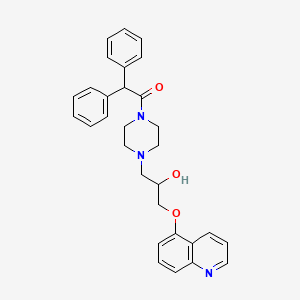

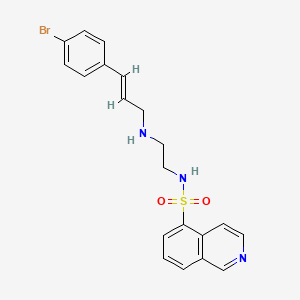

(-)-Quinpirole hydrochloride

Overview

Description

(-)-Quinpirole hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is widely used in scientific research to study the effects of dopamine on the central nervous system. The compound is particularly significant in the fields of neuropharmacology and behavioral neuroscience.

Mechanism of Action

Target of Action

Quinpirole hydrochloride is a psychoactive drug and research chemical that acts as a selective D2 and D3 receptor agonist . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and motor control.

Mode of Action

Quinpirole hydrochloride binds to D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain to produce a variety of effects. The interaction of quinpirole with its targets leads to changes in neuronal activity and behavior .

Biochemical Pathways

Quinpirole hydrochloride affects the dopamine signaling pathway. By acting as an agonist at D2 and D3 receptors, it can modulate the activity of these receptors and influence downstream signaling . For instance, quinpirole has been shown to reduce neuroinflammation via the D2R/Akt/glycogen synthase kinase 3 beta (GSK3-β) signaling pathway .

Result of Action

Quinpirole hydrochloride’s action on D2 and D3 receptors can lead to a variety of molecular and cellular effects. For example, it has been shown to increase locomotion and sniffing behavior in mice treated with it . Moreover, it can reduce neuroinflammation and attenuate increases in glial cells, neuronal apoptosis, and synaptic dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quinpirole hydrochloride. For instance, one study found that the behavioral effects of quinpirole in mice varied depending on the sex of the animal . .

Biochemical Analysis

Biochemical Properties

Quinpirole hydrochloride interacts with D2 and D3 dopamine receptor subtypes . It exhibits high affinity for these receptors, and its binding in rat brain was found to be saturable, and dependent on temperature, membrane concentration, sodium concentration, and guanine nucleotides .

Cellular Effects

Quinpirole hydrochloride influences cell function by acting on D2 and D3 dopamine receptors. It has been shown to increase locomotion and sniffing behavior in mice . In rats, quinpirole hydrochloride has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder .

Molecular Mechanism

Quinpirole hydrochloride exerts its effects at the molecular level by acting as a selective D2 and D3 receptor agonist . This means it binds to these receptors and activates them, influencing the behavior of the cell.

Temporal Effects in Laboratory Settings

The effects of quinpirole hydrochloride have been studied over time in laboratory settings. For example, chronic treatment with quinpirole hydrochloride has been shown to induce compulsive checking behavior in rats .

Dosage Effects in Animal Models

The effects of quinpirole hydrochloride vary with different dosages in animal models. For instance, in a study on rats, compulsive checking behavior was induced by chronic treatment with quinpirole hydrochloride .

Metabolic Pathways

It is known to interact with D2 and D3 dopamine receptors, which play a key role in the dopaminergic system .

Transport and Distribution

It is known to bind to D2 and D3 dopamine receptors, which are found in various regions of the brain .

Subcellular Localization

Given its role as a D2 and D3 receptor agonist, it is likely to be found in areas of the cell where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Quinpirole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of pyridine derivatives, which undergo a series of reactions including alkylation, reduction, and cyclization to form the desired product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

(-)-Quinpirole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone and amine derivatives, which are useful in further chemical and pharmacological studies .

Scientific Research Applications

Chemistry

In chemistry, (-)-Quinpirole hydrochloride is used as a model compound to study the behavior of dopamine agonists and their interactions with other chemicals.

Biology

Biologically, it is used to investigate the role of dopamine in various physiological processes, including motor control, reward, and addiction .

Medicine

In medicine, this compound is employed in preclinical studies to understand the mechanisms of diseases such as Parkinson’s disease and schizophrenia. It helps in the development of new therapeutic agents targeting dopamine receptors .

Industry

Industrially, the compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Apomorphine: Another dopamine agonist used in the treatment of Parkinson’s disease.

Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness

(-)-Quinpirole hydrochloride is unique in its high selectivity for D2 and D3 dopamine receptors, making it particularly useful for research focused on these specific receptor subtypes. Its pharmacokinetic properties also allow for detailed studies of dopaminergic signaling with minimal off-target effects .

Properties

IUPAC Name |

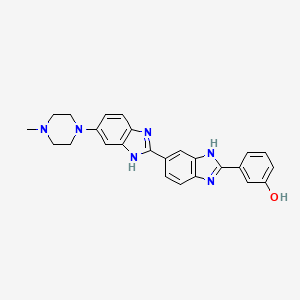

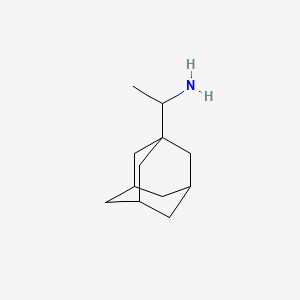

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVRVJTYPKTHX-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045519 | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85798-08-9 | |

| Record name | (-)-Quinpirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinpirole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quinpirole hydrochloride?

A1: Quinpirole hydrochloride functions as a selective dopamine D2 receptor agonist [, , , , ]. It exerts its effects by binding to and activating these receptors, mimicking the action of dopamine, a critical neurotransmitter in the brain [].

Q2: How does Quinpirole hydrochloride's action on D2 receptors translate into its potential therapeutic effects?

A2: Due to its selective D2 receptor agonism, Quinpirole hydrochloride has been explored for its potential in treating Parkinson's disease []. By stimulating D2 receptors in areas of the brain affected by dopamine depletion, it aims to restore dopaminergic signaling and alleviate motor symptoms.

Q3: Are there differences in Quinpirole hydrochloride's effects depending on its location of action in the brain?

A3: Research suggests regional differences in Quinpirole hydrochloride's effects. For instance, studies in rats have shown that while it stimulates prolactin release from the pituitary gland, it can inhibit dopamine release in the striatum, a brain region crucial for motor control [, , ].

Q4: What is the significance of Quinpirole hydrochloride's selectivity for D2 receptors over D1 receptors?

A4: Quinpirole hydrochloride's D2 selectivity is important because it allows researchers to tease apart the distinct roles of D1 and D2 receptors in various physiological processes. Studies have shown that Quinpirole hydrochloride's effects on motor activity differ from those of D1 agonists, highlighting the unique functions of these receptor subtypes [].

Q5: How does Quinpirole hydrochloride influence pain processing, and what is the role of dopamine receptors in this context?

A5: Intriguingly, Quinpirole hydrochloride has demonstrated analgesic properties in animal models []. Its ability to enhance the analgesic effects of electroacupuncture and l-tetrahydropalmatine suggests an interplay between D2 receptors and endogenous pain modulation systems [].

Q6: Can Quinpirole hydrochloride's effects be blocked, and if so, how?

A6: Yes, the effects of Quinpirole hydrochloride, being a D2 agonist, can be blocked by dopamine D2 antagonists like sulpiride. This antagonism effectively reverses the inhibitory effects of Quinpirole hydrochloride on dopamine release, confirming its action on D2 receptors [].

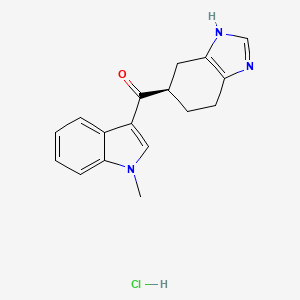

Q7: How does the structural analog of Quinpirole hydrochloride, (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, relate to its synthesis?

A7: The compound (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline serves as a crucial precursor in the synthesis of Quinpirole hydrochloride []. This synthetic pathway highlights the importance of specific stereochemistry in achieving the desired biological activity of Quinpirole hydrochloride.

Q8: Beyond Parkinson's disease and pain, are there other potential applications being investigated for Quinpirole hydrochloride?

A8: Research has explored Quinpirole hydrochloride's effects on obsessive-compulsive disorder (OCD) symptoms in animal models []. While preliminary, these findings suggest that D2 receptor modulation by Quinpirole hydrochloride might influence behavioral patterns associated with OCD.

Q9: What analytical techniques are commonly employed to study Quinpirole hydrochloride?

A9: Fast-scan cyclic voltammetry stands out as a valuable technique in dissecting the functional effects of Quinpirole hydrochloride on dopamine release and uptake in specific brain regions []. This method allows for real-time monitoring of neurochemical changes induced by the drug.

Q10: Are there known instances where Quinpirole hydrochloride's effects are not solely mediated by D2 receptors?

A10: Research suggests that at higher concentrations, Quinpirole hydrochloride might exert actions independent of its D2 receptor agonism. For instance, some studies indicate potential effects on dopamine uptake in the brain that are not solely explained by D2 receptor activation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

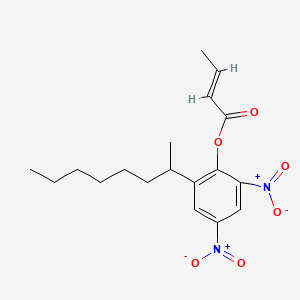

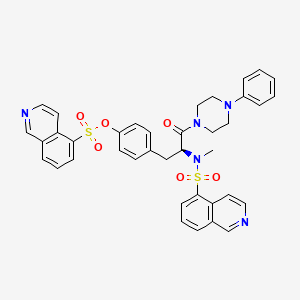

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)